molecular formula C19H14FNO2S B12712506 2-(2-(4-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid CAS No. 116758-85-1

2-(2-(4-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid

Cat. No.: B12712506
CAS No.: 116758-85-1
M. Wt: 339.4 g/mol
InChI Key: XNEMVMULEICBGV-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(4-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a phenyl group, and a fluorophenyl group, making it a versatile molecule for chemical reactions and applications.

Properties

CAS No.

116758-85-1

Molecular Formula

C19H14FNO2S

Molecular Weight

339.4 g/mol

IUPAC Name

2-[2-[(E)-2-(4-fluorophenyl)ethenyl]-4-phenyl-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C19H14FNO2S/c20-15-9-6-13(7-10-15)8-11-17-21-19(14-4-2-1-3-5-14)16(24-17)12-18(22)23/h1-11H,12H2,(H,22,23)/b11-8+

InChI Key

XNEMVMULEICBGV-DHZHZOJOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)/C=C/C3=CC=C(C=C3)F)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C=CC3=CC=C(C=C3)F)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts such as palladium and specific ligands to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(2-(4-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-(4-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid involves its interaction with specific molecular targets. The thiazole ring and phenyl groups allow the compound to bind to various enzymes and receptors, potentially inhibiting or activating specific pathways. This interaction can lead to changes in cellular processes, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)thiazole: Shares the thiazole and fluorophenyl groups but lacks the additional phenyl and acetic acid groups.

    4-Phenylthiazole: Contains the thiazole and phenyl groups but does not have the fluorophenyl and acetic acid groups.

    2-(2-Phenylethenyl)thiazole: Similar structure but lacks the fluorophenyl group.

Uniqueness

What sets 2-(2-(4-Fluorophenyl)ethenyl)-4-phenyl-5-thiazoleacetic acid apart is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of both phenyl and fluorophenyl groups enhances its reactivity and potential interactions with biological targets, making it a versatile compound for various applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.